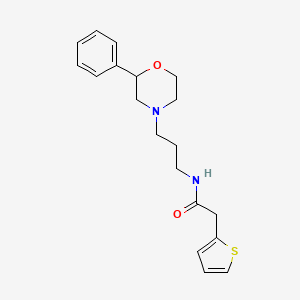

N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-19(14-17-8-4-13-24-17)20-9-5-10-21-11-12-23-18(15-21)16-6-2-1-3-7-16/h1-4,6-8,13,18H,5,9-12,14-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHBTATZZGEBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring and a thiophene moiety, which are known to contribute to various biological activities. The morpholine component is often associated with bioactive compounds, while the thiophene ring may enhance electronic properties, making it relevant for applications in organic semiconductors and pharmaceuticals.

| Feature | Description |

|---|---|

| Molecular Formula | C15H20N2OS |

| Molecular Weight | 280.40 g/mol |

| Functional Groups | Morpholine, Thiophene, Acetamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Morpholine Derivative : The morpholine ring is synthesized through standard methods involving nucleophilic substitution.

- Introduction of the Thiophene Moiety : The thiophene ring is introduced via electrophilic aromatic substitution.

- Final Coupling : The acetamide group is attached to the propyl chain through amide bond formation.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anticancer Activity : Studies have shown that derivatives containing similar structures can induce apoptosis in cancer cells. For example, compounds evaluated against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines demonstrated significant anticancer effects through caspase activation pathways .

- Caspase Activation : Compounds like 4b and 4c from related studies showed enhanced activity of caspases 3 and 9 in MCF7 cells, indicating potential for developing novel anticancer agents.

- Antimicrobial Properties : Similar morpholine derivatives have been reported to possess antimicrobial activity, potentially inhibiting bacterial growth through disruption of cellular processes.

- CNS Activity : The presence of the morpholine ring suggests potential central nervous system (CNS) activity, as many morpholine-containing compounds are known for their neuroactive properties.

Study on Anticancer Activity

A study conducted on a series of thiophene derivatives revealed that structural modifications significantly affect their biological activity. Compounds with morpholine components were particularly effective in inducing apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds highlighted the importance of specific functional groups in enhancing biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[3-methoxypropyl]-2-(thiophen-2-yl)acetamide | Methoxy group instead of phenyl morpholine | Altered electronic properties |

| 2-amino-N-[3-[acetyl-[3-(dimethylamino)propyl]amino]thiophen-2-yl]acetamide | Dimethylamino group present | Different biological activities due to amino substitutions |

These comparisons emphasize how variations in structure can lead to distinct biological profiles.

Comparison with Similar Compounds

Morpholino vs. Linear Amine Substituents

- The target compound’s 2-phenylmorpholino group contrasts with DDU86439’s dimethylaminopropyl chain.

- In N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (), the morpholino group contributes to hydrogen-bonding interactions, suggesting similar solubility advantages for the target compound .

Thiophene vs. Benzothiazole/Aromatic Systems

- Thiophenes are electron-rich, facilitating interactions with aromatic residues in enzyme active sites .

- Compared to N-(3-acetyl-2-thienyl)acetamides (), the target’s lack of acetyl or bromo groups may reduce electrophilicity, altering reactivity in biological systems .

Pharmacokinetic and Toxicity Considerations

- This is critical in CNS-targeted drugs .

- Thiophene Safety : Thiophenes are generally metabolically stable but may form reactive metabolites in rare cases. The target’s lack of electron-withdrawing groups (e.g., nitro in ) may mitigate this risk .

Q & A

Q. What are the standard synthetic protocols for N-(3-(2-phenylmorpholino)propyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution, acylation, and purification via chromatography. For example, in the synthesis of 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, acetyl chloride was reacted with a morpholine precursor in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base. The reaction mixture was stirred overnight, followed by aqueous workup and purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate, yielding 58% product . Similar protocols can be adapted for the target compound by substituting the thiophene and phenylmorpholine moieties.

Key Data Points:

- Reagents: Acetyl chloride, Na₂CO₃, CH₂Cl₂.

- Purification: Silica gel chromatography (0–8% MeOH in CH₂Cl₂).

- Yield: 58% (for analogous compound).

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. For example, in a related morpholine-acetamide derivative, ¹H NMR (300 MHz, CDCl₃) revealed distinct signals for aromatic protons (δ 7.16–7.69 ppm), morpholine protons (δ 3.31–4.90 ppm), and methyl groups (δ 1.21–2.14 ppm). Mass spectrometry (ESI/APCI+) confirmed the molecular ion peak at m/z 347 (M+H) and sodium adduct at m/z 369 . For the target compound, additional characterization via FT-IR (to confirm carbonyl groups) and HRMS (for exact mass validation) is recommended.

Q. How is preliminary biological activity screening conducted for such compounds?

Methodological Answer: Preliminary screening often involves in vitro assays targeting specific receptors or enzymes. For instance, acetamide derivatives with morpholine and thiophene moieties are tested for kinase inhibition or antimicrobial activity. Dose-response curves (e.g., IC₅₀ values) are generated using serial dilutions (1 nM–100 µM) in cell-based or enzyme-linked assays. Positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) are essential to validate results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions. For example, the ICReDD initiative combines computational modeling with experimental data to identify transition states and energetically favorable pathways. This approach reduces trial-and-error experimentation by 30–50%, as demonstrated in morpholine derivative syntheses . Tools like Gaussian 16 or ORCA can model the nucleophilic attack of the amine group on the acyl chloride intermediate, guiding solvent selection (e.g., CH₂Cl₂ vs. THF) and catalyst use.

Key Parameters:

- Software: Gaussian 16 (DFT/B3LYP/6-31G* basis set).

- Outputs: Gibbs free energy (ΔG), reaction coordinates.

Q. What experimental design strategies improve reaction yield and purity?

Methodological Answer: Statistical Design of Experiments (DoE) minimizes variables while maximizing data quality. A Central Composite Design (CCD) can optimize parameters like temperature (20–80°C), reaction time (2–24 hours), and molar ratios (1:1 to 1:3). For example, a study on acetamide synthesis achieved a 22% yield increase by applying DoE to identify ideal Na₂CO₃ concentration and stirring rate . Response Surface Methodology (RSM) further refines conditions for scalability.

Example DoE Factors:

- Variables: Solvent polarity, base strength, stoichiometry.

- Responses: Yield, purity (HPLC area %).

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Cross-validation using orthogonal assays and structural analogs is critical. If one study reports high kinase inhibition (IC₅₀ = 50 nM) while another shows no activity, evaluate assay conditions (e.g., ATP concentration, pH). For instance, discrepancies in thiophene-containing compounds were resolved by repeating assays under standardized conditions (10 mM MgCl₂, pH 7.4) and verifying via Surface Plasmon Resonance (SPR) binding kinetics . Additionally, synthesize analogs (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR).

Q. What reaction mechanisms dominate in functionalizing the morpholine-thiophene core?

Methodological Answer: The morpholine nitrogen and thiophene sulfur are nucleophilic sites. Reaction mechanisms can be probed via isotopic labeling (e.g., ¹⁵N NMR) or trapping intermediates. For example, in analogous compounds, the morpholine ring undergoes regioselective alkylation at the less sterically hindered nitrogen, while the thiophene participates in electrophilic substitution (e.g., bromination at the 5-position) . Computational studies (e.g., NBO analysis) further clarify charge distribution and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.